Simotinib

Description

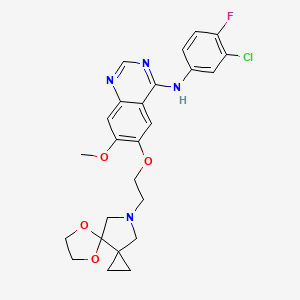

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWUWXCJDBRCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944258-89-3 | |

| Record name | Simotinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944258893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIM-6802 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58K797D5IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simotinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a novel, selective, and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, leading to constitutive activation of its tyrosine kinase and subsequent downstream signaling, which promotes tumorigenesis. This compound is a targeted therapy designed to specifically inhibit this aberrant signaling.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

In Vitro Kinase Inhibition

Preclinical studies have demonstrated that this compound is a potent inhibitor of EGFR kinase activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Target |

| IC50 | 19.9 nM | EGFR |

IC50: Half maximal inhibitory concentration.

Inhibition of Downstream Signaling

By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. Preclinical evidence suggests that this compound treatment leads to a reduction in the expression of afadin-6, a target of the EGFR/Ras/MAPK signaling pathway.[1]

Diagram 1: EGFR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the EGFR signaling pathway by this compound.

Preclinical Efficacy

In Vitro Cell-Based Assays

This compound has demonstrated potent anti-proliferative activity in human tumor cell lines that express high levels of EGFR, such as the A431 epidermoid carcinoma cell line.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Result |

| A431 | Growth Inhibition | Dose-dependent inhibition | Effective |

In Vivo Xenograft Models

In vivo studies using nude mouse xenograft models of NSCLC have shown that this compound effectively inhibits tumor growth by blocking EGFR phosphorylation.[1]

Diagram 2: Experimental Workflow for In Vivo Xenograft Model

Caption: Workflow for assessing this compound efficacy in a xenograft model.

Clinical Efficacy and Safety

A Phase Ib clinical trial (NCT01772732) evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced NSCLC harboring EGFR gene mutations.[1]

Table 3: Clinical Trial Data for this compound in Advanced NSCLC

| Parameter | Value |

| Objective Response Rate (ORR) | 39.3% |

| Stable Disease (SD) | 46.3% |

| Median Progression-Free Survival (PFS) | 9.9 months (95% CI: 4.7–12.1) |

| Median Overall Survival (OS) | 14.6 months (95% CI: 12.3–22.5) |

The most frequently reported adverse events were rash (41.5%) and diarrhea (56.1%).[1]

Mechanisms of Resistance

While specific resistance mechanisms to this compound have not yet been fully elucidated, resistance to EGFR TKIs is a known clinical challenge. Common mechanisms of resistance to other EGFR inhibitors, which may also be relevant for this compound, include:

-

On-target resistance: Secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of the inhibitor.

-

Off-target resistance: Activation of bypass signaling pathways, such as MET amplification, can circumvent the need for EGFR signaling.

-

Histologic transformation: The conversion of NSCLC to other histological subtypes, such as small cell lung cancer, can render the tumor insensitive to EGFR-targeted therapy.

Diagram 3: Potential Mechanisms of Resistance to this compound

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies for the key experiments cited.

In Vitro EGFR Kinase Assay (General Protocol)

-

Reagents: Recombinant human EGFR kinase, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the EGFR kinase, substrate, and this compound at various concentrations in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay (General Protocol)

-

Cell Line: A431 cells.

-

Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed A431 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and a vehicle control. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. e. Add the solubilizing agent to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Nude Mouse Xenograft Model (General Protocol)

-

Animal Model: Athymic nude mice.

-

Cell Line: A431 cells.

-

Procedure: a. Subcutaneously inject A431 cells into the flank of the nude mice. b. Monitor tumor growth until tumors reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound (orally or via intraperitoneal injection) to the treatment group and a vehicle control to the control group according to a predetermined schedule and dose. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-EGFR).

Western Blot Analysis (General Protocol)

-

Sample Preparation: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent and selective EGFR tyrosine kinase inhibitor with demonstrated preclinical and clinical activity in NSCLC with EGFR mutations. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling pathways critical for tumor growth and survival. Further research is warranted to fully elucidate the mechanisms of resistance to this compound and to develop strategies to overcome them. This technical guide provides a comprehensive resource for researchers and drug development professionals working on this compound and other EGFR-targeted therapies.

References

Simotinib's Engagement with EGFR: A Technical Guide to Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding kinetics of simotinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with its target, the EGFR. Understanding the kinetics of this interaction is paramount for elucidating its mechanism of action, optimizing drug design, and predicting clinical efficacy. While specific kinetic constants for this compound are not extensively published, this document outlines the established methodologies for their determination and presents a framework for interpreting such data in the context of EGFR-targeted therapies.

The EGFR Signaling Pathway and the Role of this compound

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the EGFR signaling cascade is a hallmark of various cancers.[1]

The signaling pathway is initiated by the binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), to the extracellular domain of EGFR. This binding induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues in the C-terminal tail.[1][2] These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[2] These pathways ultimately modulate gene expression to promote cell growth and survival.[2]

This compound, as an EGFR tyrosine kinase inhibitor, exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain.[][4] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[] This ultimately leads to the inhibition of tumor cell proliferation and survival.[4]

Quantitative Analysis of this compound-EGFR Binding

The interaction between this compound and EGFR can be characterized by several key kinetic and affinity parameters. While specific, experimentally determined values for this compound are not widely available in the public domain, the following table illustrates the types of data that are crucial for understanding its binding profile. In vitro studies have shown that this compound has a half-maximal inhibitory concentration (IC50) of 19.9 nM on EGFR.[4]

| Parameter | Symbol | Description | Illustrative Value |

| Inhibitory Concentration 50% | IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 19.9 nM[4] |

| Inhibition Constant | Ki | The dissociation constant for the binding of an inhibitor to an enzyme; a measure of the inhibitor's potency. | 5 nM |

| Dissociation Constant | Kd | The equilibrium constant for the dissociation of a ligand-receptor complex; a measure of binding affinity. | 10 nM |

| Association Rate Constant | k_on_ (k_a_) | The rate at which the inhibitor binds to the target. | 1 x 10^6^ M^-1^s^-1^ |

| Dissociation Rate Constant | k_off_ (k_d_) | The rate at which the inhibitor-target complex dissociates. | 1 x 10^-2^ s^-1^ |

| Residence Time | 1/k_off_ | The average duration for which an inhibitor remains bound to its target. | 100 s |

Note: The values for Ki, Kd, k_on_, k_off_, and Residence Time are illustrative and represent typical data obtained for a potent kinase inhibitor. The IC50 value for this compound is based on published preclinical data.[4]

Experimental Protocols for Determining Binding Kinetics

A variety of biophysical and biochemical assays are employed to measure the binding kinetics of kinase inhibitors.[5] These methods provide a detailed understanding of the inhibitor's mechanism of action.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[5] It allows for the determination of both the association (k_on_) and dissociation (k_off_) rate constants, from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Immobilization: The EGFR kinase domain is immobilized on the surface of a sensor chip.

-

Association: A solution containing this compound at a known concentration is flowed over the sensor surface, and the binding to EGFR is monitored in real-time by detecting changes in the refractive index.

-

Equilibrium: The system is allowed to reach equilibrium, where the rate of association equals the rate of dissociation.

-

Dissociation: A buffer solution without this compound is flowed over the surface, and the dissociation of the this compound-EGFR complex is monitored.

-

Data Analysis: The resulting sensorgram is fitted to kinetic models to determine k_on_, k_off_, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[5] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: The EGFR kinase domain is placed in the sample cell, and a concentrated solution of this compound is loaded into a syringe.

-

Titration: Small aliquots of this compound are injected into the sample cell, and the heat change upon binding is measured.

-

Data Acquisition: A series of injections is performed until the EGFR is saturated with this compound.

-

Data Analysis: The resulting binding isotherm is analyzed to determine the thermodynamic parameters of the interaction.

Enzyme Inhibition Assays

Enzyme inhibition assays measure the effect of an inhibitor on the catalytic activity of the target enzyme.[6] These assays are used to determine the inhibitor's potency, typically expressed as the IC50 value, which can be used to calculate the inhibition constant (Ki).

Methodology:

-

Assay Setup: A reaction mixture is prepared containing the EGFR kinase domain, a substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radiometric assays ([^32^P]-ATP) or fluorescence-based assays.[6]

-

Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Covalent vs. Non-covalent Inhibition

EGFR inhibitors can be classified as either reversible (non-covalent) or irreversible (covalent).[7] First-generation inhibitors like gefitinib and erlotinib bind reversibly to the ATP-binding site.[8] In contrast, second- and third-generation inhibitors, such as afatinib and osimertinib, form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition.[8][9] This covalent interaction often results in a longer duration of action and can overcome certain resistance mutations.[7]

While the specific binding mode of this compound has not been definitively characterized in the provided search results, its classification as a novel TKI suggests it may share characteristics with these established classes of inhibitors. Determining whether this compound acts as a reversible or irreversible inhibitor is a critical aspect of its kinetic profiling and has significant implications for its pharmacological properties.

Conclusion

A thorough understanding of the binding kinetics of this compound to EGFR is fundamental for its continued development and clinical application. The experimental protocols outlined in this guide, including SPR, ITC, and enzyme inhibition assays, provide the necessary tools to quantify the affinity, association and dissociation rates, and overall potency of this promising therapeutic agent. The data generated from these studies will be invaluable for structure-activity relationship (SAR) studies, the prediction of in vivo efficacy, and the rational design of next-generation EGFR inhibitors.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 4. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

Simotinib and the EGFR Kinase Domain: A Structural and Mechanistic Perspective

Absence of a Publicly Available Crystal Structure: As of November 2025, a specific crystal structure of Simotinib in complex with the Epidermal Growth Factor Receptor (EGFR) kinase domain has not been deposited in the Protein Data Bank (PDB). Therefore, this technical guide will leverage available data on this compound's mechanism of action and preclinical/clinical findings, in conjunction with structural insights from EGFR kinase domains complexed with other analogous inhibitors, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, selective, and specific small-molecule tyrosine kinase inhibitor (TKI) that targets the EGFR.[1] It has been developed for the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations.[1][2] Preclinical studies have demonstrated that this compound inhibits EGFR in a dose-dependent manner and suppresses the growth of tumor cells with high EGFR expression.[1] Its primary mechanism of action is the inhibition of EGFR tyrosine kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1][]

The EGFR Kinase Domain: A Therapeutic Target

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[][4] The intracellular region of EGFR contains a highly conserved kinase domain responsible for its enzymatic activity. This domain has an ATP-binding pocket, and the binding of ATP is a prerequisite for the phosphorylation of tyrosine residues, which initiates downstream signaling cascades.[5][6] In many cancers, including NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[7] Small-molecule TKIs, like this compound, are designed to compete with ATP for binding to this pocket, thereby inhibiting the kinase activity of both wild-type and mutated EGFR.[7]

Presumed Binding Mode of this compound

While a definitive crystal structure is unavailable, the binding mode of this compound to the EGFR kinase domain can be inferred from its classification as a TKI and the known structures of other EGFR inhibitors. TKIs typically bind to the ATP-binding cleft of the kinase domain. The specificity and affinity of these inhibitors are determined by interactions with key amino acid residues within this pocket.

For illustrative purposes, the crystal structure of the EGFR kinase domain in complex with Osimertinib (PDB ID: 9BY4), a third-generation EGFR TKI, can provide insights into the general architecture of inhibitor binding.[8] In such complexes, the inhibitor forms hydrogen bonds and hydrophobic interactions with residues in the hinge region and the hydrophobic pocket of the kinase domain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (EGFR) | 19.9 nM | In vitro kinase assay | [1] |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Dosing Condition | Reference |

| Tmax (single dose) | 1.0 - 6.0 h | 100-500 mg | [9] |

| T1/2 (single dose) | 4.7 - 11.1 h | 100-500 mg | [9] |

| Tmax (multiple doses) | 1 - 4 h | 100-650 mg twice daily | [1][2] |

| T1/2 (multiple doses) | 6.2 - 13.0 h | 100-650 mg twice daily | [1][2] |

| Accumulation Ratio (AUC) | 1.3 - 2.5 | 15 days of daily administration | [9] |

Table 3: Clinical Efficacy of this compound in Advanced NSCLC (Phase Ib)

| Parameter | Value | Patient Population | Reference |

| Partial Response (PR) | 39.3% | EGFR mutation-positive | [1] |

| Stable Disease (SD) | 46.3% | EGFR mutation-positive | [1] |

| Median Progression-Free Survival (PFS) | 9.9 months | EGFR mutation-positive | [1] |

| Median Overall Survival (OS) | 14.6 months | EGFR mutation-positive | [1] |

Experimental Protocols

As a specific experimental protocol for a this compound-EGFR co-crystal structure is not available, this section provides a representative methodology for the crystallization and structure determination of an EGFR kinase domain in complex with a small-molecule inhibitor, based on publicly available data for similar structures.

Representative Protocol for EGFR Kinase Domain Crystallization and Structure Determination:

-

Protein Expression and Purification:

-

The human EGFR kinase domain (e.g., residues 696-1022) is cloned into an expression vector (e.g., baculovirus or bacterial).

-

The protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells or Escherichia coli.[8]

-

The cells are harvested, lysed, and the protein is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography.

-

-

Crystallization:

-

The purified EGFR kinase domain is concentrated to an appropriate level (e.g., 5-10 mg/mL).

-

The small-molecule inhibitor (e.g., dissolved in DMSO) is added to the protein solution in molar excess.

-

Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) at a constant temperature. A variety of commercial and in-house screens are tested to identify initial crystallization conditions.

-

Optimization of initial hits is carried out by varying the concentrations of precipitant, buffer pH, and additives.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[8]

-

The diffraction data are processed, integrated, and scaled using software such as HKL2000 or XDS.

-

The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure as a search model.

-

The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot. The inhibitor is modeled into the electron density map.

-

The final model is validated for stereochemical quality.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical workflow for evaluating a novel EGFR inhibitor.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the discovery and development of an EGFR inhibitor like this compound.

Conclusion

This compound is a promising EGFR tyrosine kinase inhibitor with demonstrated clinical activity in patients with advanced NSCLC harboring EGFR mutations. While a dedicated crystal structure of this compound with its target is not yet publicly available, its mechanism of action is well-understood within the context of EGFR-targeted therapies. The quantitative data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent. Further structural studies would undoubtedly provide more precise insights into its binding interactions and could aid in the development of next-generation inhibitors.

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. ascopubs.org [ascopubs.org]

Simotinib's Downstream Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a novel, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Like other EGFR tyrosine kinase inhibitors (TKIs), its mechanism of action is centered on the attenuation of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1][2] This technical guide provides an in-depth analysis of the core downstream signaling pathways modulated by this compound, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. Detailed experimental protocols and representative data are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events.[2][] In many cancer types, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream pathways and uncontrolled cell growth.[4][5] this compound, an EGFR-TKI, competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[1][2] Preclinical studies have demonstrated this compound's ability to inhibit EGFR phosphorylation and the growth of tumor cells with high EGFR expression.[1]

Core Downstream Signaling Pathways

The two primary signaling axes downstream of EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[][4][6] Inhibition of EGFR by this compound is expected to lead to the downregulation of these pathways.

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates RAS, which in turn activates RAF. RAF, a serine/threonine kinase, phosphorylates and activates MEK, which then phosphorylates and activates the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression. One study has shown that this compound reduces the expression of the cell junction gene afadin-6, a target of the EGFR/Ras/MAPK signaling pathway.[1]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is central to the regulation of cell growth, survival, and metabolism.[][4] Activated EGFR can recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.

Visualization of Signaling Pathways

To visually represent the downstream effects of this compound, the following diagrams were generated using Graphviz (DOT language).

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Simotinib's Impact on EGFR Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its effect on EGFR phosphorylation and downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and development in the field of targeted cancer therapy.

Introduction to this compound and EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the Ras/MAPK and PI3K/Akt pathways, which are critical for normal cellular function but are often dysregulated in various cancers, leading to uncontrolled cell growth and tumor progression.

This compound is a small molecule inhibitor designed to compete with adenosine triphosphate (ATP) for the binding site within the EGFR tyrosine kinase domain. By blocking ATP binding, this compound effectively inhibits EGFR autophosphorylation and subsequent activation of its downstream signaling cascades, thereby exerting its anti-proliferative effects.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as an EGFR inhibitor has been quantified through various in vitro and in vivo studies. A key parameter for its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (EGFR) | 19.9 nM | In vitro kinase assay | [2] |

| EGFR Phosphorylation Inhibition | Dose-dependent | A431 tumor cells | [2] |

| In Vivo Efficacy | Inhibition of EGFR phosphorylation | Nude xenograft model | [2] |

Table 1: Summary of Quantitative Data for this compound's Inhibitory Effects.

Mechanism of Action: Inhibition of EGFR Phosphorylation and Downstream Signaling

This compound exerts its therapeutic effect by directly inhibiting the autophosphorylation of EGFR. This action prevents the recruitment and activation of downstream signaling proteins, effectively shutting down pro-survival and proliferative signals within the cancer cell.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.

Preclinical research has shown that this compound reduces the expression of afadin-6, a target of the EGFR/Ras/MAPK signaling pathway, indicating its inhibitory effect on this crucial downstream cascade.[2] While direct quantitative data on the inhibition of the PI3K/Akt pathway by this compound is not extensively published, it is a well-established consequence of EGFR tyrosine kinase inhibition. The blockade of EGFR phosphorylation by this compound is expected to lead to a significant reduction in the activation of both the Ras/MAPK and PI3K/Akt pathways.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to evaluate the effect of this compound on EGFR phosphorylation and its downstream consequences.

Western Blot Analysis of EGFR Phosphorylation

This protocol describes the methodology to assess the levels of phosphorylated EGFR (p-EGFR) in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture A431 cells (or other relevant cell lines) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-EGFR signal to total EGFR or a loading control (e.g., β-actin or GAPDH).

In Vitro EGFR Kinase Assay

This protocol outlines the procedure to determine the IC50 value of this compound against EGFR.

1. Reagents and Materials:

-

Recombinant human EGFR kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

A suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

This compound at various concentrations.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme, kinase buffer, and the substrate in a 96-well or 384-well plate.

-

Add this compound at a range of concentrations to the wells.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

3. Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

1. Cell Seeding:

-

Seed cells (e.g., A431) in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

2. Drug Treatment:

-

Treat the cells with a serial dilution of this compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

3. Viability Measurement:

-

Add a viability reagent such as MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow Visualization

The following diagram provides a logical workflow for evaluating the efficacy of an EGFR inhibitor like this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent inhibitor of EGFR tyrosine kinase activity, demonstrating a strong inhibitory effect on EGFR autophosphorylation with an IC50 in the nanomolar range.[2] Its mechanism of action involves the direct blockade of the EGFR kinase domain, leading to the suppression of downstream signaling through the Ras/MAPK and likely the PI3K/Akt pathways. This inhibition of key pro-survival and proliferative signals underlies its anti-tumor efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors in the drug development pipeline. Further studies quantifying the dose-dependent effects of this compound on the phosphorylation of downstream signaling molecules will provide a more comprehensive understanding of its molecular pharmacology.

References

- 1. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

Simotinib's Interaction with EGFR Activating Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Simotinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and EGFR activating mutations. This document summarizes available preclinical and clinical data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to this compound and EGFR

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Activating mutations in the EGFR gene are key drivers in the development of several cancers, most notably non-small cell lung cancer (NSCLC).[2] These mutations lead to constitutive activation of the receptor's tyrosine kinase domain, resulting in uncontrolled downstream signaling.

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have shown significant efficacy in patients with common EGFR activating mutations like exon 19 deletions (E19del) and the L858R point mutation.[3][4] However, their effectiveness is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[] Third-generation TKIs, like osimertinib, were developed to overcome this resistance mechanism while also targeting the primary activating mutations.[3]

This compound is a novel, selective, and specific EGFR TKI developed by Simcere Pharmaceutical Group.[2] Preclinical and early clinical studies have positioned it as a potential therapeutic agent for patients with EGFR-mutated NSCLC. This guide will delve into the specifics of its mechanism of action and its activity against various EGFR mutations based on currently available data.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and provide a comparative context with other well-established EGFR TKIs.

Preclinical Inhibitory Activity of this compound

Publicly available preclinical data on this compound's inhibitory activity against a wide panel of EGFR mutations is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against EGFR.

| Compound | Target | IC50 (nM) | Notes |

| This compound | EGFR | 19.9 | The specific EGFR mutation context for this IC50 value is not publicly specified, but it was determined in in-vitro studies.[2] |

Comparative Preclinical Activity of EGFR TKIs

To provide a framework for understanding this compound's potential profile, the following table presents typical IC50 values for first, second, and third-generation EGFR TKIs against common activating and resistance mutations. Note: This data is not for this compound but is provided for comparative purposes.

| EGFR Mutation | 1st Gen (Gefitinib/Erlotinib) IC50 (nM) | 2nd Gen (Afatinib) IC50 (nM) | 3rd Gen (Osimertinib) IC50 (nM) |

| Wild-Type | 100-2000 | 10-50 | 200-500 |

| Exon 19 del | 1-20 | 0.1-1 | 10-20 |

| L858R | 10-50 | 0.5-5 | 10-25 |

| T790M | >5000 | >100 | 1-15 |

| Exon 20 ins | >5000 | >1000 | Variable (some activity) |

Data compiled from multiple sources. Actual values can vary based on assay conditions.[6]

Clinical Efficacy of this compound (Phase Ib Study NCT01772732)

A phase Ib clinical trial (NCT01772732) evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced NSCLC harboring EGFR gene mutations, including E19del, L858R, L861Q, and G719X.[2][7]

| Parameter | Result |

| Objective Response Rate (ORR) | |

| Partial Response (PR) | 39.3% |

| Disease Control Rate (DCR) | |

| Stable Disease (SD) | 46.3% |

| Median Progression-Free Survival (PFS) | 9.9 months (95% CI: 4.7–12.1) |

| Median Overall Survival (OS) | 14.6 months (95% CI: 12.3–22.5) |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, this section outlines standard methodologies for key experiments used in the characterization of EGFR TKIs.

In Vitro EGFR Kinase Assay (Generic Protocol)

This protocol describes a common method to determine the IC50 of an inhibitor against purified EGFR kinase domains (wild-type and various mutants).

Objective: To measure the concentration of this compound required to inhibit 50% of EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[8]

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor) at various concentrations

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody)[10]

-

96-well or 384-well microplates

Procedure:

-

Plate Preparation: Add the kinase reaction buffer to the wells of a microplate.

-

Inhibitor Addition: Add serial dilutions of this compound (typically in DMSO) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Enzyme Addition: Add the purified EGFR kinase enzyme to each well (except the no-enzyme control) and incubate for a short period (e.g., 10-30 minutes) at room temperature to allow inhibitor binding.[8]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).[10]

-

Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA). Quantify the kinase activity. This can be done by:

-

Data Analysis:

-

Normalize the data to the controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cell-Based Proliferation/Viability Assay (Generic Protocol)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of cancer cell lines expressing specific EGFR mutations.

Objective: To determine the concentration of this compound required to inhibit 50% of cell growth or viability in EGFR-mutant cell lines.

Materials:

-

NSCLC cell lines with known EGFR status (e.g., PC-9 for E19del, H1975 for L858R/T790M)

-

Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

-

This compound (or other test inhibitor) at various concentrations

-

Cell viability reagent (e.g., MTT, XTT, or ATP-based assays like CellTiter-Glo®)[8][11][12]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the EGFR-mutant cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[11]

-

Viability Assessment:

-

Add the chosen viability reagent to each well according to the manufacturer's instructions.

-

For MTT/XTT assays, this involves a further incubation step to allow for the conversion of the tetrazolium salt to a colored formazan product, followed by solubilization.[12]

-

For ATP-based assays, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11]

-

-

Signal Measurement: Read the absorbance (for MTT/XTT) or luminescence (for ATP-based assays) using a microplate reader.

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Normalize the results to the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical EGFR signaling cascade and the inhibitory action of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which drive cell proliferation and survival. This compound acts by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

Caption: EGFR signaling cascade and the inhibitory action of this compound on the tyrosine kinase domain.

Experimental Workflow for IC50 Determination

The diagram below outlines the typical workflow for determining the IC50 value of an EGFR inhibitor in a cell-based assay.

Caption: Standard experimental workflow for determining the IC50 of an inhibitor in a cell-based assay.

Logical Relationship of this compound's Action

This diagram illustrates the logical flow from the presence of an EGFR activating mutation to the therapeutic effect of this compound.

Caption: Logical flow from EGFR mutation to the therapeutic effect of this compound.

Conclusion

This compound is an emerging EGFR tyrosine kinase inhibitor with demonstrated clinical activity in patients with both common and some uncommon EGFR activating mutations.[2] While comprehensive public data on its preclinical inhibitory profile against a wide array of resistance mutations are still limited, its reported IC50 of 19.9 nM against EGFR and the clinical outcomes from its phase Ib trial suggest it is a potent inhibitor of the EGFR signaling pathway.[2] The provided methodologies and diagrams offer a framework for understanding its mechanism of action and for designing future research. Further studies are needed to fully characterize its efficacy against T790M and other resistance mechanisms to better position it within the therapeutic landscape of EGFR-mutated NSCLC.

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 2. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com.cn [promega.com.cn]

- 11. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Simotinib Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As a member of the 4-anilinoquinazoline class of compounds, it shares a structural scaffold with other well-known EGFR inhibitors like gefitinib and erlotinib. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, including detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action through relevant signaling pathways. While specific SAR data for a series of direct this compound analogs is not publicly available, this guide will leverage data from closely related 4-anilinoquinazoline derivatives to illustrate the key structural determinants for EGFR inhibition.

Core Structure and Mechanism of Action

This compound, like other 4-anilinoquinazoline inhibitors, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, while the anilino group occupies the adjacent hydrophobic pocket. This binding prevents the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and metastasis. Mechanistic studies have shown that this compound selectively inhibits EGFR in a dose-dependent manner with an IC50 value of 19.9 nM.[2]

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR table for a series of this compound analogs is not available in the public domain, the following table summarizes the SAR for a series of 6-salicyl-4-anilinoquinazoline derivatives, which share the same core scaffold as this compound and provide valuable insights into the structural requirements for EGFR and HER2 inhibition.

| Compound | R1 | R2 | EGFR IC50 (μM) | HER2 IC50 (μM) |

| 9 | H | H | > 10 | > 10 |

| 10 | 3-Cl | H | 0.85 | 1.2 |

| 11 | 4-Cl | H | 0.52 | 0.88 |

| 12 | 3-Br | H | 0.77 | 1.1 |

| 13 | 4-Br | H | 0.45 | 0.75 |

| 14 | 3,5-diCl | H | 0.15 | 0.25 |

| 15 | 3-Cl, 4-F | H | 0.13 | 0.18 |

| 16 | 4-CH3 | H | 2.5 | 3.1 |

| 17 | H | 3-Cl | 0.65 | 0.95 |

| 18 | H | 4-Cl | 0.48 | 0.72 |

| 19 | H | 3-Br | 0.58 | 0.85 |

| 20 | H | 4-Br | 0.39 | 0.65 |

| 21 | H | 3,5-diCl | 0.12 | 0.096 |

| 22 | H | 3-Cl, 4-F | 0.10 | 0.15 |

| 23 | H | 4-CH3 | 1.8 | 2.5 |

| 24 | 3-Cl | 3-Cl | 0.22 | 0.35 |

| 25 | 4-Cl | 4-Cl | 0.18 | 0.28 |

| 26 | 3-Br | 3-Br | 0.25 | 0.40 |

| 27 | 4-Br | 4-Br | 0.20 | 0.32 |

| Erlotinib | - | - | 0.085 | 0.45 |

| Lapatinib | - | - | 0.095 | 0.075 |

Data adapted from a study on 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Key SAR Insights from the Analog Series:

-

Anilino Substituents are Crucial: The nature and position of substituents on the 4-anilino ring significantly impact inhibitory activity. Halogen substitutions, particularly chlorine and bromine, at the meta and para positions generally lead to potent EGFR and HER2 inhibition.

-

Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups on the anilino ring, such as halogens, is a common feature of potent 4-anilinoquinazoline EGFR inhibitors.

-

Disubstitution Can Increase Activity: Disubstituted anilino rings, especially with halogens at the 3 and 5 positions, can further enhance the inhibitory potency against both EGFR and HER2.

-

Linker to the 6-Position: The nature of the linker and the substituent at the 6-position of the quinazoline ring also play a role in modulating activity and selectivity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as described in US patent 2007/0167470 A1. A general synthetic route analogous to the synthesis of gefitinib, a structurally similar compound, is outlined below.

General Synthetic Scheme for 4-Anilinoquinazoline EGFR Inhibitors:

References

Methodological & Application

Application Notes and Protocols: Determination of Simotinib IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound exerts its anti-tumor activity by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Preclinical studies have demonstrated its inhibitory effect on EGFR with a half-maximal inhibitory concentration (IC50) of 19.9 nM and its ability to inhibit the growth of tumor cells with high EGFR expression, such as the A431 human squamous cell carcinoma line.[1]

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development and for understanding the cellular response to the inhibitor.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 value of this compound against the EGFR kinase and a representative cancer cell line. Researchers can use this table as a template to populate their own experimental findings across a panel of cancer cell lines.

| Target/Cell Line | Cancer Type | IC50 (nM) | Reference |

| EGFR Kinase | - | 19.9 | [1] |

| A431 | Human Squamous Cell Carcinoma | Data Not Publicly Available | [1] |

| Example: PC-9 | Non-Small Cell Lung Cancer | User-determined value | - |

| Example: HCT116 | Colorectal Carcinoma | User-determined value | - |

| Example: MCF-7 | Breast Cancer | User-determined value | - |

Note: While the inhibitory activity of this compound on A431 cells has been documented, specific IC50 values from publicly available literature are limited.[1] The table provides a template for researchers to compile their own data.

Experimental Protocols

Two common and robust methods for determining the IC50 of an anti-cancer compound are the MTT and CellTiter-Glo® assays. Both assays provide a quantitative measure of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.

-

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, using opaque-walled plates to prevent signal cross-talk.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Assay Procedure:

-

After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value as described for the MTT assay.

-

Visualization of Pathways and Workflows

EGFR Signaling Pathway

This compound targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway targeted by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound in cancer cell lines.

Caption: Experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols for Simotinib Xenograft Mouse Model Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a novel, selective tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1] Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a key target for therapeutic intervention. The development of robust preclinical models is crucial for evaluating the efficacy and mechanism of action of new EGFR inhibitors like this compound. This document provides detailed application notes and protocols for the development and utilization of a this compound xenograft mouse model, a critical tool in preclinical oncology research.

Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a well-established and cost-effective method for in vivo drug screening. The A431 human epidermoid carcinoma cell line, which exhibits high EGFR expression, is a suitable model for studying EGFR-targeted therapies. In vitro studies have demonstrated that this compound inhibits the growth of A431 cells and has a half-maximal inhibitory concentration (IC50) of 19.9 nM on EGFR.[1] Furthermore, in vivo studies have confirmed that this compound exerts its antitumor activity by inhibiting EGFR phosphorylation in a nude xenograft model.[1]

These application notes will guide researchers through the essential steps of establishing an A431 xenograft model, conducting efficacy studies with this compound, and performing pharmacodynamic analyses.

Data Presentation

Table 1: In Vitro Activity of this compound

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| This compound | EGFR | A431 | 19.9 | [1] |

Table 2: Representative In Vivo Efficacy of EGFR TKIs in A431 Xenograft Model

| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Gefitinib | 50 mg/kg/day | Oral | Significant | [2] |

| Erlotinib | 100 mg/kg/day | Oral | 93% | [3] |

Note: Specific tumor growth inhibition data for this compound in a xenograft model is not publicly available. The data for gefitinib and erlotinib are provided as a reference for expected efficacy of EGFR TKIs in this model.

Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer progression. This compound, as an EGFR TKI, inhibits this initial phosphorylation step, thereby blocking the downstream signaling and exerting its anti-tumor effects.

Caption: EGFR Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

The development and utilization of a this compound xenograft model follows a structured workflow, from initial cell culture to in vivo efficacy studies and subsequent analysis.

Caption: this compound Xenograft Mouse Model Experimental Workflow.

Experimental Protocols

A431 Cell Culture

-

Cell Line: A431 (human epidermoid carcinoma), obtained from a reputable cell bank.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

Establishment of A431 Xenograft Mouse Model

-

Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Cell Preparation:

-

Harvest A431 cells during their exponential growth phase.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Perform a cell count and viability assessment (e.g., using trypan blue); viability should be >95%.

-

Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL.

-

-

Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

-

Tumor volume (mm³) = (Length x Width²) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Efficacy Study

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment group(s) (dose selection should be based on preclinical toxicology and pharmacokinetic data; as a reference, other EGFR TKIs have been used at doses ranging from 25-100 mg/kg/day).

-

-

Drug Formulation and Administration:

-

Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Administer the drug or vehicle orally (gavage) once or twice daily, as determined by the drug's pharmacokinetic profile.[1]

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the mice daily.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group over time.

-

Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Western Blot for EGFR Phosphorylation

-

Tumor Lysate Preparation:

-

At the end of the efficacy study, euthanize the mice and excise the tumors.

-

Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each tumor sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin, to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

-

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detection of p-EGFR Inhibition by Simotinib via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[4] Simotinib, also known as AZD9291 or osimertinib, is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing and T790M resistance mutations.[4][5][6][][8]